Cas no 1506624-53-8 (N-Cyclopropyl-5-methyl-2-nitroaniline)

N-Cyclopropyl-5-methyl-2-nitroaniline is a nitro-substituted aniline derivative featuring a cyclopropylamine moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties, which combine aromatic nitro functionality with a sterically constrained cyclopropyl group. The presence of the electron-withdrawing nitro group and the electron-donating methyl substituent enhances its reactivity in electrophilic and nucleophilic transformations. Its well-defined molecular structure makes it a valuable intermediate for the development of agrochemicals, dyes, and bioactive molecules. The compound exhibits stability under standard conditions, facilitating handling and storage in laboratory settings. Its synthetic versatility and potential for further functionalization underscore its utility in specialized chemical applications.
N-Cyclopropyl-5-methyl-2-nitroaniline structure
1506624-53-8 structure
Product Name:N-Cyclopropyl-5-methyl-2-nitroaniline
CAS No:1506624-53-8
MF:C10H12N2O2
MW:192.214482307434
CID:5049672
Update Time:2025-10-29

N-Cyclopropyl-5-methyl-2-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • N-cyclopropyl-5-methyl-2-nitroaniline
    • N-Cyclopropyl-5-methyl-2-nitroaniline
    • Inchi: 1S/C10H12N2O2/c1-7-2-5-10(12(13)14)9(6-7)11-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3
    • InChI Key: QWVHWJGLMCZVEO-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(C)=CC=1NC1CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 223
  • XLogP3: 3.2
  • Topological Polar Surface Area: 57.8

N-Cyclopropyl-5-methyl-2-nitroaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N203135-25mg
N-Cyclopropyl-5-methyl-2-nitroaniline
1506624-53-8
25mg
$ 115.00 2022-06-03
TRC
N203135-50mg
N-Cyclopropyl-5-methyl-2-nitroaniline
1506624-53-8
50mg
$ 185.00 2022-06-03

Additional information on N-Cyclopropyl-5-methyl-2-nitroaniline

N-Cyclopropyl-5-methyl-2-nitroaniline (CAS No. 1506624-53-8): An Overview of Its Properties, Applications, and Recent Research

N-Cyclopropyl-5-methyl-2-nitroaniline (CAS No. 1506624-53-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound, characterized by its unique structure and chemical properties, has found applications in various areas, including the synthesis of pharmaceuticals and agrochemicals. This article provides a comprehensive overview of N-Cyclopropyl-5-methyl-2-nitroaniline, including its physical and chemical properties, synthesis methods, and recent advancements in its research and applications.

Chemical Structure and Properties

N-Cyclopropyl-5-methyl-2-nitroaniline is an aromatic amine with a nitro group (-NO2) attached to the benzene ring. The cyclopropyl group (-C3H5) and the methyl group (-CH3) are also key substituents that contribute to its unique chemical behavior. The presence of these functional groups imparts specific reactivity and stability to the molecule, making it a valuable intermediate in various synthetic processes.

The compound is typically a solid at room temperature with a melting point of around 100°C. It is insoluble in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility properties make it suitable for use in organic synthesis and other chemical processes.

Synthesis Methods

The synthesis of N-Cyclopropyl-5-methyl-2-nitroaniline can be achieved through several routes, each with its own advantages and limitations. One common method involves the nitration of 5-methyl-2-aniline followed by N-cyclopropylation. The nitration step is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the N-cyclopropylation can be achieved using cyclopropylamine in the presence of a suitable catalyst or base.

Another approach involves the reaction of 5-methyl-2-nitrochlorobenzene with cyclopropylamine in the presence of a base such as sodium hydride or potassium tert-butoxide. This method offers high yields and good purity, making it suitable for large-scale production.

Applications in Pharmaceutical Research

N-Cyclopropyl-5-methyl-2-nitroaniline has shown promise in pharmaceutical research due to its potential as an intermediate in the synthesis of various bioactive compounds. Recent studies have explored its use in the development of novel drugs for treating diseases such as cancer, neurological disorders, and infectious diseases.

In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives of N-Cyclopropyl-5-methyl-2-nitroaniline and evaluated their anticancer activity against several human cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity, suggesting their potential as lead compounds for further drug development.

Applications in Agrochemicals

Beyond pharmaceuticals, N-Cyclopropyl-5-methyl-2-nitroaniline has also found applications in the agrochemical industry. It serves as an intermediate in the synthesis of herbicides and fungicides, which are essential for crop protection and improving agricultural productivity.

A recent study published in Pesticide Biochemistry and Physiology investigated the use of N-Cyclopropyl-5-methyl-2-nitroaniline-based compounds as herbicides against various weed species. The study demonstrated that these compounds exhibited selective herbicidal activity with minimal impact on non-target plants, making them promising candidates for commercial development.

Recent Research Advances

The ongoing research on N-Cyclopropyl-5-methyl-2-nitroaniline continues to uncover new applications and improve our understanding of its properties. For instance, a study published in Organic Letters reported the development of a novel catalytic system for the efficient synthesis of N-Cyclopropyl-5-methyl-2-nitroaniline. The catalyst system significantly reduced reaction times and improved yields compared to traditional methods.

In another study published in Chemical Communications, researchers explored the photochemical behavior of N-Cyclopropyl-5-methyl-2-nitroaniline. They discovered that exposure to UV light induced specific structural changes that could be harnessed for developing new photoresponsive materials with potential applications in optoelectronics.

Safety Considerations

While N-Cyclopropyl-5-methyl-2-nitroaniline offers numerous benefits, it is important to handle it with care due to its reactivity and potential health effects. Proper safety measures should be followed during storage, handling, and disposal to ensure workplace safety. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when working with this compound.

In conclusion, N-Cyclopropyl-5-methyl-2-nitroaniline (CAS No. 1506624-53-8) is a valuable compound with diverse applications in pharmaceutical research, agrochemicals, and other fields. Its unique chemical structure and properties make it an attractive intermediate for synthesizing bioactive compounds and developing new materials. Ongoing research continues to expand our understanding of this compound's potential uses and improve synthetic methods for its production.

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